[1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-
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Overview
Description
[1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a carboxamide group at the 2-position and a furanylmethyl group attached to the nitrogen atom of the carboxamide. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under amide bond formation conditions.
Attachment of the Furanylmethyl Group: The furanylmethyl group can be attached to the nitrogen atom of the carboxamide through a nucleophilic substitution reaction using a furanylmethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutics: It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active site of enzymes, while the carboxamide and furanylmethyl groups can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-carboxamide, N-(2-thienylmethyl)-
- [1,1’-Biphenyl]-2-carboxamide, N-(2-pyridylmethyl)-
- [1,1’-Biphenyl]-2-carboxamide, N-(2-benzylmethyl)-
Comparison:
- Structural Differences: The main difference lies in the substituent attached to the nitrogen atom of the carboxamide group. While [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- has a furanylmethyl group, the similar compounds have different heterocyclic or aromatic groups.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the furan ring in [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- may undergo oxidation more readily compared to other substituents.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent, affecting their potential applications in drug development and other fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-13-15-9-6-12-21-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHFETUGSYTIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359618 |
Source
|
Record name | [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695168-56-0 |
Source
|
Record name | [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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